3-(3-羟基-3-甲基丁基)-N-(1-苯基-4-哌啶基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

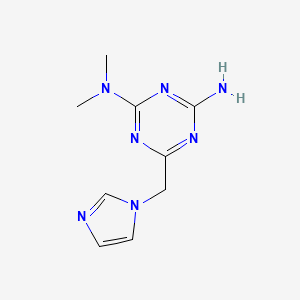

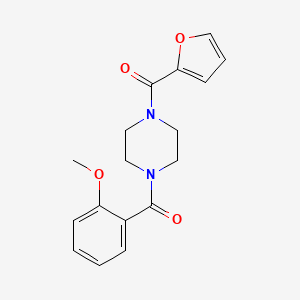

The compound "3-(3-hydroxy-3-methylbutyl)-N-(1-phenyl-4-piperidinyl)benzamide" belongs to a class of chemicals that include piperidine derivatives. These compounds have been extensively studied for their various biological activities, including their roles in neurotransmission processes and potential therapeutic applications.

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including the introduction of functional groups that are essential for their biological activity. For example, the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been explored, indicating the importance of substituting the benzamide with bulky moieties to increase activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including their stereochemistry, plays a crucial role in their pharmacological profile. For instance, the stereochemistry of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and its analogs significantly influences their analgesic activity and opioid receptor binding characteristics, highlighting the importance of the molecular configuration for activity (Wang et al., 1995).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse pharmacological effects. The Bischler-Napieralski reaction, for example, is utilized to cyclize N-(4-Aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility in synthesizing different structural analogs (Browne et al., 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives influence their biological activity and drug formulation. X-ray diffraction analysis and spectroscopic techniques are often employed to elucidate these properties, aiding in the optimization of these compounds for therapeutic use.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for the pharmacological effectiveness of piperidine derivatives. Studies on the synthesis, molecular docking, and enzyme inhibition activity of various benzamide derivatives as potential therapeutic agents for Alzheimer’s disease underscore the significance of chemical modifications to enhance therapeutic potential (Hussain et al., 2016).

科学研究应用

代谢途径和抗肿瘤活性

苯甲酰胺衍生物,包括酪氨酸激酶抑制剂(如氟马替尼),因其抗肿瘤特性而受到探索,尤其是在治疗慢性粒细胞白血病 (CML) 方面。氟马替尼在 CML 患者中的代谢揭示了人体对这些化合物的处理过程,包括 N-去甲基化、羟基化和酰胺水解途径 (龚等人,2010)。

血清素受体激动剂

对苯甲酰胺衍生物的研究还包括对血清素 4 (5-HT4) 受体激动剂的研究,这与胃肠道运动的改善有关。此类化合物已显示出增强胃肠道功能的潜力,表明它们在治疗消化系统疾病中发挥作用 (Sonda 等人,2003)。

抗菌和生物活性研究

合成的具有各种取代基的苯甲酰胺已被评估其抗菌特性,展示了苯甲酰胺衍生物在潜在治疗感染或被纳入抗菌策略中的多功能性 (Khatiwora 等人,2013)。

药物代谢和药代动力学

了解药物的代谢过程对于开发有效且安全的药物至关重要。对新型抗抑郁药的研究突出了药物代谢的复杂性,包括各种氧化过程和细胞色素 P450 酶的作用 (Hvenegaard 等人,2012)。

属性

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(1-phenylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,27)14-11-18-7-6-8-19(17-18)22(26)24-20-12-15-25(16-13-20)21-9-4-3-5-10-21/h3-10,17,20,27H,11-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGRSRGAERRKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-(1-phenyl-4-piperidinyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)

![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)

![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)